Cas no 941892-69-9 (N-(4-chlorophenyl)methyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide)

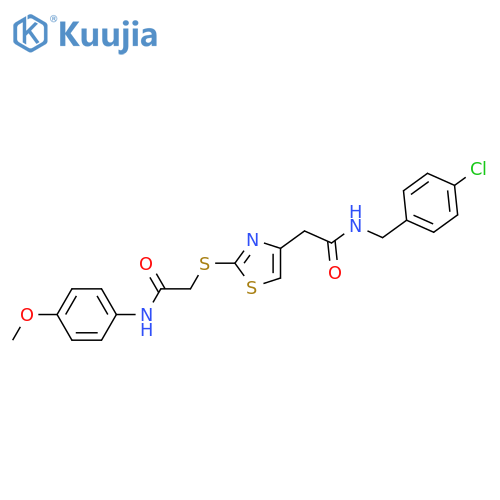

941892-69-9 structure

商品名:N-(4-chlorophenyl)methyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide

CAS番号:941892-69-9

MF:C21H20ClN3O3S2

メガワット:461.984801292419

CID:6447796

N-(4-chlorophenyl)methyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-chlorophenyl)methyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide

- N-[(4-chlorophenyl)methyl]-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide

-

- インチ: 1S/C21H20ClN3O3S2/c1-28-18-8-6-16(7-9-18)24-20(27)13-30-21-25-17(12-29-21)10-19(26)23-11-14-2-4-15(22)5-3-14/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)

- InChIKey: HXMGGBDCQGGXAO-UHFFFAOYSA-N

- ほほえんだ: C(NCC1=CC=C(Cl)C=C1)(=O)CC1=CSC(SCC(NC2=CC=C(OC)C=C2)=O)=N1

N-(4-chlorophenyl)methyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2335-0492-5mg |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2335-0492-10mg |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2335-0492-40mg |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2335-0492-1mg |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2335-0492-4mg |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2335-0492-20mg |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2335-0492-20μmol |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2335-0492-50mg |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| A2B Chem LLC | BA79106-100mg |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 100mg |

$697.00 | 2024-05-20 | ||

| A2B Chem LLC | BA79106-1mg |

N-[(4-chlorophenyl)methyl]-2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |

941892-69-9 | 1mg |

$245.00 | 2024-05-20 |

N-(4-chlorophenyl)methyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

941892-69-9 (N-(4-chlorophenyl)methyl-2-2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量